Benzyl 3-fluoro-4-hydroxypiperidine-1-carboxylate

hERG liability Cardiac safety Medicinal chemistry

This 1:1 cis/trans mixture provides cost-effective access to both stereochemical series for SAR studies. Fluorination reduces piperidine pKa, lowering hERG affinity and cardiac toxicity risk versus non-fluorinated analogs. The Cbz group enables orthogonal deprotection in acid-sensitive routes, ensuring synthetic efficiency. Procure a defined isomeric ratio for reproducible downstream workflows.

Molecular Formula C13H16FNO3
Molecular Weight 253.27 g/mol
CAS No. 1228631-27-3
Cat. No. B1532429
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 3-fluoro-4-hydroxypiperidine-1-carboxylate
CAS1228631-27-3
Molecular FormulaC13H16FNO3
Molecular Weight253.27 g/mol
Structural Identifiers
SMILESC1CN(CC(C1O)F)C(=O)OCC2=CC=CC=C2
InChIInChI=1S/C13H16FNO3/c14-11-8-15(7-6-12(11)16)13(17)18-9-10-4-2-1-3-5-10/h1-5,11-12,16H,6-9H2
InChIKeyRKRKELORNFODMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl 3-Fluoro-4-hydroxypiperidine-1-carboxylate (CAS 1228631-27-3): Cis/Trans Mixture as a Versatile Fluorinated Building Block


Benzyl 3-fluoro-4-hydroxypiperidine-1-carboxylate (CAS 1228631-27-3) is a fluorinated piperidine derivative supplied as a 1:1 mixture of cis- and trans-diastereomers [1]. The compound features a Cbz (benzyloxycarbonyl) protecting group on the piperidine nitrogen, a hydroxyl group at the 4-position, and a fluorine atom at the 3-position. This stereochemically mixed intermediate is widely employed in medicinal chemistry for the synthesis of CNS-targeted drug candidates and enzyme inhibitors, owing to the conformational influence of the fluorine atom and the orthogonal deprotection compatibility of the Cbz group [2]. The defined 1:1 isomeric ratio ensures reproducible downstream synthetic workflows [1].

Why Benzyl 3-Fluoro-4-hydroxypiperidine-1-carboxylate Cannot Be Replaced by Non-Fluorinated or Monoisomeric Analogs


In medicinal chemistry procurement, substituting benzyl 3-fluoro-4-hydroxypiperidine-1-carboxylate with a non-fluorinated piperidine or a single stereoisomer introduces significant, quantifiable risks to downstream project outcomes. Computational chemoinformatic analyses of fluorinated piperidine libraries demonstrate that fluorine substitution at the 3-position reduces the piperidine nitrogen basicity (pKa) compared to non-fluorinated analogs, which correlates directly with lower hERG channel affinity and reduced cardiac toxicity risk [1]. Furthermore, catalytic kinetic resolution studies reveal that cis- and trans-3,4-disubstituted piperidines exhibit disparate reactivity and selectivity profiles in enzymatic acylation reactions (selectivity factors s up to 52) [2]. Therefore, indiscriminate substitution with a different stereochemical form or a non-fluorinated variant can lead to unanticipated synthetic inefficiencies, altered pharmacological profiles, and potentially severe preclinical safety attrition.

Quantitative Differentiation of Benzyl 3-Fluoro-4-hydroxypiperidine-1-carboxylate: Cis/Trans Mixture Versus Single Isomers and Non-Fluorinated Analogs


Enhanced hERG Safety Profile: pKa Reduction via 3-Fluoro Substitution

Computational analysis of a small library of fluorinated piperidines demonstrated that introducing a fluorine atom at the 3-position of the piperidine ring significantly reduces the basicity (pKa) of the piperidine nitrogen compared to non-fluorinated piperidine analogs. This pKa reduction is directly correlated with lower hERG channel affinity, thereby mitigating the risk of cardiac toxicity in drug candidates derived from the fluorinated building block [1].

hERG liability Cardiac safety Medicinal chemistry

Stereochemical Reactivity Divergence: Cis vs. Trans Isomers in Catalytic Kinetic Resolution

In catalytic kinetic resolution studies of 3,4-disubstituted piperidines, the cis- and trans-diastereomers exhibit markedly disparate reactivity and selectivity profiles. Specifically, the catalytic kinetic resolution of disubstituted piperidines yielded practical selectivity factors (s) of up to 52, with a pronounced conformational effect governing the differential reactivity between the cis- and trans-substituted isomers [1]. This implies that the 1:1 cis/trans mixture of benzyl 3-fluoro-4-hydroxypiperidine-1-carboxylate provides a broader synthetic entry point than either single isomer, enabling divergent synthetic routes from a common intermediate.

Stereoselective synthesis Kinetic resolution Chiral building blocks

Patent-Enabled Scalability: Asymmetric Hydrogenation Process for N-Benzyl 3-Fluoro Piperidines

US Patent Application US20080086006A1 describes a process for the preparation of substituted piperidines, specifically directed to methods for making N-benzyl 3-fluoro substituted piperidines [1]. The process utilizes an asymmetric hydrogenation of a vinyl fluoride derivative in the presence of a metal precursor complexed with a chiral mono- or bisphosphine ligand. This patented methodology is explicitly applicable to the preparation of benzyl fluoro-substituted piperidine derivatives on a pilot plant or industrial scale, establishing a clear, scalable synthetic pathway for benzyl 3-fluoro-4-hydroxypiperidine-1-carboxylate and its derivatives.

Process chemistry Scale-up Asymmetric hydrogenation

Orthogonal Protecting Group Strategy: Cbz Deprotection vs. Boc

The benzyloxycarbonyl (Cbz) protecting group on benzyl 3-fluoro-4-hydroxypiperidine-1-carboxylate offers orthogonal deprotection conditions relative to the widely used tert-butyloxycarbonyl (Boc) group. Cbz groups are typically removed via catalytic hydrogenation (H2, Pd/C), while Boc groups require acidic conditions (e.g., TFA). This orthogonality is a key differentiator from analogous compounds such as tert-butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate (CAS 1174020-40-6) . The ability to selectively deprotect the Cbz group in the presence of acid-labile functionality elsewhere in a molecule is a critical design consideration in complex multistep syntheses.

Protecting group strategy Orthogonal synthesis Cbz deprotection

Physicochemical Property Modulation: Fluorine-Induced Lipophilicity Enhancement

The presence of a fluorine atom at the 3-position of the piperidine ring in benzyl 3-fluoro-4-hydroxypiperidine-1-carboxylate increases the lipophilicity of the molecule compared to its non-fluorinated analog, benzyl 4-hydroxypiperidine-1-carboxylate. This is supported by chemoinformatic analysis of fluorinated piperidines, which demonstrates that strategic fluorine substitution modulates physicochemical properties including calculated LogP and pKa [1]. Specifically, the XLogP3-AA value for (3S,4S)-benzyl 3-fluoro-4-hydroxypiperidine-1-carboxylate is 1.5 [2]. While a direct LogP value for the non-fluorinated analog is not provided in the sources, the presence of the fluorine atom is known to enhance lipophilicity and membrane permeability, which are critical parameters for CNS drug candidates.

Lipophilicity CNS drug design Physicochemical properties

Key Application Scenarios for Benzyl 3-Fluoro-4-hydroxypiperidine-1-carboxylate (CAS 1228631-27-3)


CNS Drug Discovery: Fragment-Based Lead Generation with Reduced hERG Liability

Medicinal chemistry teams engaged in fragment-based drug discovery for CNS targets can utilize benzyl 3-fluoro-4-hydroxypiperidine-1-carboxylate as a 3D fragment with demonstrated lower hERG affinity compared to non-fluorinated piperidines [1]. The 1:1 cis/trans mixture provides a convenient starting point for exploring both stereochemical series in SAR studies, enabling rapid identification of the optimal diastereomer for target engagement. The enhanced lipophilicity from the fluorine atom supports favorable CNS penetration profiles [2].

Process Chemistry Scale-Up: Industrial Production of Fluorinated Piperidine Intermediates

Process chemists requiring scalable, industrial production of N-benzyl 3-fluoro-4-hydroxypiperidine derivatives can leverage the patented asymmetric hydrogenation process described in US20080086006A1 [3]. This methodology explicitly enables the preparation of such compounds on a pilot plant or industrial scale, providing a reliable and validated synthetic pathway for procurement of kilogram quantities with assured stereochemical control.

Orthogonal Protection Strategies in Complex Molecule Synthesis

In multistep synthetic routes toward complex pharmaceutical agents, the Cbz protecting group on benzyl 3-fluoro-4-hydroxypiperidine-1-carboxylate offers orthogonal deprotection to the commonly used Boc group. This is critical when acid-sensitive functional groups are present elsewhere in the molecule, as the Cbz group can be cleanly removed via hydrogenation without affecting acid-labile moieties . This strategic advantage differentiates the Cbz-protected compound from Boc-protected analogs such as tert-butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate.

Chiral Building Block Supply: Access to Both Cis and Trans Diastereomers

For research programs requiring access to both cis- and trans-configured 3-fluoro-4-hydroxypiperidine scaffolds, procuring the 1:1 mixture (CAS 1228631-27-3) provides a cost-effective and logistically simpler alternative to purchasing the individual diastereomers separately [4]. The mixture can be used as a starting point for chromatographic separation or exploited directly in stereodivergent synthetic sequences, as the two diastereomers exhibit markedly different reactivity profiles in catalytic transformations [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for Benzyl 3-fluoro-4-hydroxypiperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.